2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one
Overview
Description
2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Polysubstituted Pyridazinones Synthesis : 2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one can serve as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through nucleophilic aromatic substitution processes. This process, which involves reacting 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles, can produce a range of polyfunctional systems that are potentially useful in drug discovery (Pattison et al., 2009).
Crystal Structure and Analysis
- Crystal Structure Studies : The crystal structure of derivatives of this compound has been explored. For instance, 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one shows adjacent molecules linked by N—H⋯O hydrogen bonds, forming inversion dimers. Such structural analyses contribute to our understanding of the molecular properties and potential applications of these compounds (Dadou et al., 2019).
Novel Chemical Reactions and Derivatives
- Development of New Chemical Reactions : Research has shown the potential for novel chemical reactions involving this compound derivatives. For example, reactions with dimethyl acetylenedicarboxylate can lead to new compounds via cyclization and dehydrogenation processes, expanding the range of potential applications in various scientific fields (Yamasaki et al., 1991).
Applications in Medicinal Chemistry
- Potential in Medicinal Applications : Derivatives of this compound have been studied for their potential in medicinal applications. For instance, certain derivatives have shown promise as histamine H₃ receptor inverse agonists, indicating potential for therapeutic use in related medical conditions (Hudkins et al., 2012).
Synthesis Methods
- Innovative Synthesis Approaches : Research has also focused on developing new methods for synthesizing this compound derivatives. These methods aim to create more efficient, scalable, and versatile synthesis pathways, contributing to the broader accessibility and application of these compounds in scientific research (Stepakov et al., 2011).
Properties
IUPAC Name |
2,6-dimethyl-4,5-dihydropyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-4-6(9)8(2)7-5/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUMWFKDIBAAGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262904 | |
Record name | 4,5-Dihydro-2,6-dimethyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39998-27-1 | |
Record name | 4,5-Dihydro-2,6-dimethyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39998-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-2,6-dimethyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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